Methyl 3-(Trifluoromethyl)pyridine-5-acetate
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Overview
Description
Methyl 3-(Trifluoromethyl)pyridine-5-acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Trifluoromethyl)pyridine-5-acetate typically involves the introduction of a trifluoromethyl group to the pyridine ring. One common method is the reaction of 3-(Trifluoromethyl)pyridine with methyl acetate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(Trifluoromethyl)pyridine-5-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(Trifluoromethyl)pyridine-5-acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for understanding biological pathways involving fluorinated molecules.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its enhanced stability and bioactivity
Mechanism of Action
The mechanism by which Methyl 3-(Trifluoromethyl)pyridine-5-acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in both pharmaceutical and agrochemical applications. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
2,3-Dichloro-5-(Trifluoromethyl)pyridine: Used in the synthesis of various agrochemicals.
3-(Trifluoromethyl)pyridine: A precursor in the synthesis of more complex fluorinated compounds.
Methyl 2-(Trifluoromethyl)pyridine-5-acetate: Similar in structure but with different substitution patterns
Uniqueness: Methyl 3-(Trifluoromethyl)pyridine-5-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)3-6-2-7(5-13-4-6)9(10,11)12/h2,4-5H,3H2,1H3 |
InChI Key |
KQTWETMQXGKNCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
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